2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol (CAS: 315496-27-6) . The compound is characterized by a methyl group at the 2-position and a strong electron-withdrawing trifluoromethyl (-CF₃) group at the 7-position of the pyridine ring. Imidazo[1,2-a]pyridine derivatives, including this compound, are recognized as privileged scaffolds in drug discovery due to their diverse bioactivities, such as anticancer, antimicrobial, and antiviral properties .
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-6-5-14-3-2-7(9(10,11)12)4-8(14)13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLBNJPJVFBSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228935 | |
| Record name | 2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421786-76-6 | |
| Record name | 2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421786-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions tailored for large-scale production ensures the economic viability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl sulfonium salts for electrophilic substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 7th position .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents. Notably, certain imidazo[1,2-a]pyridine derivatives have been synthesized with enhanced efficacy against resistant strains of bacteria .
1.2 Anti-Tuberculosis Agents
Imidazo[1,2-a]pyridine compounds have been investigated for their potential in treating tuberculosis (TB). Studies have shown that specific derivatives can inhibit the growth of Mycobacterium tuberculosis, including multi-drug resistant strains. The synthesis of these compounds often employs innovative methods that enhance their bioavailability and therapeutic index .
1.3 Anxiolytic and Sedative Effects
The anxiolytic and sedative properties of imidazo[1,2-a]pyridine derivatives have been well-documented. Compounds like zolpidem, which contain this structural motif, are widely used in clinical settings for their effectiveness in treating anxiety and sleep disorders. The pharmacological profile of these compounds suggests they act on GABA receptors, contributing to their sedative effects .
Synthesis Methodologies
The synthesis of this compound has been achieved through various innovative methods:
- One-Pot Reactions: Efficient one-pot synthesis methods allow for the rapid assembly of imidazo[1,2-a]pyridine derivatives using readily available starting materials. This approach minimizes the need for extensive purification steps and enhances yield .
- Green Chemistry Approaches: Recent advancements have focused on environmentally friendly synthesis techniques that utilize water as a solvent and avoid toxic reagents. These methods not only improve yield but also align with sustainable chemistry practices .
Case Study 1: Inhibition of Phospholipase A2
A study investigated the inhibitory effects of a novel imidazo[1,2-a]pyridine derivative on phospholipase A2 (PLA2), an enzyme implicated in various inflammatory processes. The compound demonstrated significant inhibitory activity with an IC50 value of 14.3 μM, indicating its potential as an anti-inflammatory agent .
Case Study 2: Treatment of Multi-Drug Resistant Tuberculosis
In vitro testing of imidazo[1,2-a]pyridine derivatives showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis. The compounds were evaluated using standard H37Rv TB screens, revealing their potential as effective anti-TB agents that could complement existing therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-(Trifluoromethyl)imidazo[1,2-a]pyridine
- Molecular Formula : C₈H₅F₃N₂; Molecular Weight : 186.14 g/mol .
- Compared to the 7-CF₃ analog, the trifluoromethyl group at the 5-position alters the electron density distribution across the pyridine ring. This positional difference impacts reactivity in electrophilic substitution reactions. For example, trifluoromethyl groups at the 5- or 7-positions are both tolerated in hydroxydifluoromethylation reactions, yielding products in 87–89% efficiency .
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
- Molecular Formula : C₉H₅F₃N₂O₂; Molecular Weight : 230.14 g/mol .
- The addition of a carboxylic acid group at the 3-position introduces hydrogen-bonding capability and acidity (predicted pKa: -0.95), enhancing solubility in polar solvents. This derivative is utilized as a building block for functionalized pharmaceuticals, contrasting with the non-polar 2-methyl-7-CF₃ analog .
Halogenated Derivatives
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Bromination at the 3-position enables cross-coupling reactions (e.g., Suzuki or Sonogashira) for further functionalization. The electron-withdrawing -CF₃ group at the 6-position stabilizes intermediates during metal-catalyzed reactions, a property shared with 2-methyl-7-CF₃ derivatives .
3-Iodo-2-phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Iodination at the 3-position (confirmed via ¹H/¹³C NMR ) enhances utility in radiopharmaceutical synthesis.
Functionalized Derivatives
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate
- This derivative (CAS: 875577-65-4) incorporates a chlorofluorophenyl group and a methyl ester, enabling dual functionality: the ester group allows hydrolysis to carboxylic acids, while the aryl moiety contributes to π-π stacking interactions in drug-receptor binding .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridines. A notable example is the use of imidazo[1,2-a]pyridine derivatives as covalent inhibitors targeting KRAS G12C mutations. In vitro evaluations demonstrated that such compounds could inhibit cancer cell proliferation effectively. For instance, compound I-11 exhibited significant activity against NCI-H358 cells with KRAS G12C mutations, indicating its potential as a lead compound in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been linked to its ability to inhibit phospholipase A₂ (PLA₂). In vitro studies reported an IC₅₀ value of 14.3 μM for this compound against snake venom PLA₂, suggesting a strong inhibitory effect comparable to established anti-inflammatory drugs like nimesulide . The mechanism involves binding to the active site of PLA₂, thus preventing its enzymatic activity.
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also shown promising antimicrobial activity. Various derivatives have been tested against both Gram-positive and Gram-negative bacteria. The biological evaluation indicated that certain derivatives possess potent antibacterial properties, potentially useful in treating bacterial infections .
Data Table: Biological Activities of this compound
| Activity Type | Target/Pathway | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Anticancer | KRAS G12C | Not specified | |
| Anti-inflammatory | Phospholipase A₂ | 14.3 | |
| Antimicrobial | Various bacterial strains | Potent |
Case Study 1: Anticancer Efficacy
A study aimed at evaluating the anticancer efficacy of novel imidazo[1,2-a]pyridine derivatives found that compound I-11 significantly inhibited cell growth in KRAS G12C-mutated cancer cells. The study employed cellular assays and molecular docking techniques to elucidate the binding interactions between the compound and its target proteins.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives, researchers demonstrated that these compounds could effectively reduce inflammation markers in vitro. The study utilized PLA₂ assays to confirm the inhibitory effects and explored structure-activity relationships to optimize potency.
Q & A
Q. What are the common synthetic strategies for functionalizing the imidazo[1,2-a]pyridine core at the C-3 position?
The C-3 position is a key site for functionalization due to its reactivity. Methods include:
- Friedel-Crafts acylation : A one-pot, catalytic AlCl₃-mediated approach using acetic anhydride under high heat, enabling rapid acetylation for drug library synthesis .
- Petasis-like three-component reactions : Catalyst-free, decarboxylative strategies to introduce diverse substituents (e.g., aryl, heterocyclic groups) with operational simplicity .
- Radical reactions : Transition metal-catalyzed or photocatalyzed pathways for C–H bond activation, enabling late-stage diversification .
Q. How do structural modifications at the C-3 position influence biological activity?
Substituents at C-3 significantly modulate pharmacological properties. For example:
- Morpholine or phenylamino groups enhance COX-2 inhibitory activity by improving binding interactions with the enzyme’s hydrophobic pocket .
- Acetylated derivatives exhibit predicted GABA receptor binding, making them candidates for anxiolytic or hypnotic drug development .
- Trifluoromethyl groups (as in the target compound) improve metabolic stability and lipophilicity, critical for CNS-targeted agents .
Q. What analytical techniques are used to characterize imidazo[1,2-a]pyridine derivatives?
- Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π–π stacking, C–H⋯N bonds) that influence crystallinity and solubility .
- Hirshfeld surface analysis quantifies non-covalent interactions to correlate structural features with fluorescence or binding properties .
- Computational modeling (e.g., molecular docking) predicts ligand-receptor interactions, such as GABA or COX-2 binding .
Advanced Research Questions
Q. How can regioselectivity challenges in C-3 functionalization be addressed using mechanistic insights?
- AlCl₃ catalysis in Friedel-Crafts acylation directs electrophilic substitution to C-3 by stabilizing intermediates via coordination with the pyridine nitrogen .
- Reaction optimization (e.g., solvent-free conditions, controlled stoichiometry) minimizes competing reactions at other positions (e.g., C-2 or C-8) .
- Computational reaction coordinate diagrams identify transition states and energy barriers to rationalize regioselectivity .
Q. What strategies mitigate metabolic instability in imidazo[1,2-a]pyridine-based compounds?
- Scaffold hopping : Replacing the imidazo[1,2-a]pyridine core with imidazo[1,5-a]pyridine avoids aldehyde oxidase (AO)-mediated metabolism, as demonstrated in anti-inflammatory agents .
- Trifluoromethyl groups : Electron-withdrawing substituents reduce oxidative metabolism while enhancing membrane permeability .
- Pro-drug approaches : Masking reactive sites (e.g., amines) with acetyl or sulfonyl groups improves metabolic stability .
Q. How do intermolecular interactions influence fluorescence properties in imidazo[1,2-a]pyridines?
- π–π stacking and hydrogen bonding in crystal lattices enhance quantum yields by reducing non-radiative decay pathways. For example, C–H⋯π interactions in 2-methyl derivatives stabilize excited states for deep-blue emission .
- Intramolecular charge transfer (ICT) : Electron-donating groups (e.g., methoxy) at C-7 increase conjugation, red-shifting emission wavelengths for OLED applications .
Q. What computational approaches predict the binding affinity of imidazo[1,2-a]pyridine derivatives to biological targets?
- Molecular docking : Validated GABA receptor models predict acetylated derivatives as high-affinity ligands by analyzing hydrogen bonds and hydrophobic contacts .
- QSAR studies : Correlate substituent electronic effects (e.g., Hammett σ values) with COX-2 inhibition to guide rational design .
- MD simulations : Assess binding stability over time, particularly for flexible targets like kinases or anti-tubercular enzymes .
Notes
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
